1-Oxa-2-azaspiro[4.5]dec-2-en-3-amine
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Overview
Description
1-Oxa-2-azaspiro[45]dec-2-en-3-amine is a heterocyclic compound featuring a spirocyclic structure with an oxygen and nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-2-azaspiro[4.5]dec-2-en-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-2-azaspiro[4.5]dec-2-en-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like PhI(OAc)2.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Oxa-2-azaspiro[4.5]dec-2-en-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives have shown antitumor activity, making it a candidate for cancer research.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxa-2-azaspiro[4.5]dec-2-en-3-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of protein tyrosine phosphatase 1B, it binds to the active site of the enzyme, preventing its activity and thereby modulating signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid: This compound shares a similar spirocyclic structure but has a carboxylic acid functional group.
Spirotetramat: A spirocyclic compound used as an insecticide, featuring a similar core structure but with different functional groups.
1-Oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with a different ring size and functional groups.
Uniqueness
1-Oxa-2-azaspiro[4.5]dec-2-en-3-amine is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-oxa-2-azaspiro[4.5]dec-2-en-3-amine |
InChI |
InChI=1S/C8H14N2O/c9-7-6-8(11-10-7)4-2-1-3-5-8/h1-6H2,(H2,9,10) |
InChI Key |
FZQRDBCHLQPERV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=NO2)N |
Origin of Product |
United States |
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